molecular formula C21H22N4O2 B2843841 2-(2,5-dimethylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941936-98-7

2-(2,5-dimethylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2843841
CAS No.: 941936-98-7
M. Wt: 362.433
InChI Key: MPLYNQNPTDLXBO-UHFFFAOYSA-N
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Description

2-(2,5-dimethylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a complex organic compound featuring a unique structure that combines an imidazo[2,1-c][1,2,4]triazine core with dimethylbenzyl and p-tolyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylbenzyl Group: This can be achieved through Friedel-Crafts alkylation, where 2,5-dimethylbenzyl chloride reacts with the imidazo[2,1-c][1,2,4]triazine core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the p-Tolyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using p-tolylboronic acid or p-tolyl halide as the coupling partner.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might include continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[2,1-c][1,2,4]triazine core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the benzyl and tolyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of partially or fully reduced imidazo[2,1-c][1,2,4]triazine derivatives.

    Substitution: Formation of halogenated or other substituted derivatives on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug discovery programs targeting various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione depends on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways. The compound’s structure allows it to fit into active sites or binding pockets, disrupting normal biological functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(2,5-dimethylbenzyl)-8-(m-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione: Similar structure but with a meta-tolyl group.

Uniqueness

The uniqueness of 2-(2,5-dimethylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione lies in its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of both dimethylbenzyl and p-tolyl groups provides a distinct electronic and steric environment, potentially leading to unique chemical and biological properties.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-14-5-8-18(9-6-14)23-10-11-24-19(26)20(27)25(22-21(23)24)13-17-12-15(2)4-7-16(17)3/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLYNQNPTDLXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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